![molecular formula C20H26N6O4S B542111 (2S,4R)-1-Acetyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-(2-benzothiazolylcarbonyl)butyl]-4-hydroxy-2-pyrrolidinecarboxamide](/img/structure/B542111.png)
(2S,4R)-1-Acetyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-(2-benzothiazolylcarbonyl)butyl]-4-hydroxy-2-pyrrolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
RWJ-56423 is a potent, reversible, low-molecular-weight tryptase inhibitor with a Ki value of 10 nM.
Wissenschaftliche Forschungsanwendungen
Synthesis and Microbial Studies
The compound has been explored in the synthesis of new pyridine derivatives with potential for antimicrobial activities. Patel and Agravat (2007) utilized similar structures in developing compounds screened for antibacterial and antifungal activities, highlighting the relevance of such structures in antimicrobial research (Patel & Agravat, 2007).
Pharmacological Activity
Research on the pharmacological activity of similar compounds, such as 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4- pyrrolidinyl]benzamide, reveals their potential in targeting receptors like 5-hydroxytryptamine 4 (5-HT4). Yanagi et al. (1999) studied optical isomers of this compound, indicating its significance in pharmacological research, particularly in receptor affinity (Yanagi et al., 1999).
Acetylcholinesterase (AChE) Inhibiting Activity
Compounds with structural similarities have been synthesized and evaluated for their AChE inhibiting activity. Paz et al. (2012) noted the potential of such structures in treating neurodegenerative diseases like Alzheimer's, as they explored substituted pyrimidines for this purpose (Paz et al., 2012).
Analgesic Properties
Research also extends into the analgesic properties of related compounds. Ukrainets et al. (2015) investigated the biological activity of N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides, showing the potential of such structures in developing new pain relief medications (Ukrainets et al., 2015).
Peptide Synthesis
The compound's structural framework is also relevant in peptide synthesis. For instance, Tressler and Zondlo (2014) synthesized perfluoro-tert-butyl 4-hydroxyproline, a compound with structural similarities, for use in probes and medicinal chemistry, highlighting the applicability of such structures in peptide and protein research (Tressler & Zondlo, 2014).
Eigenschaften
Molekularformel |
C20H26N6O4S |
|---|---|
Molekulargewicht |
446.5 g/mol |
IUPAC-Name |
(2S,4R)-1-acetyl-N-[(2S)-1-(1,3-benzothiazol-2-yl)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-4-hydroxypyrrolidine-2-carboxamide |
InChI |
InChI=1S/C20H26N6O4S/c1-11(27)26-10-12(28)9-15(26)18(30)24-14(6-4-8-23-20(21)22)17(29)19-25-13-5-2-3-7-16(13)31-19/h2-3,5,7,12,14-15,28H,4,6,8-10H2,1H3,(H,24,30)(H4,21,22,23)/t12-,14+,15+/m1/s1 |
InChI-Schlüssel |
VXDAVYUFYPFGDX-SNPRPXQTSA-N |
Isomerische SMILES |
CC(=O)N1C[C@@H](C[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)C2=NC3=CC=CC=C3S2)O |
SMILES |
CC(=O)N1CC(CC1C(=O)NC(CCCN=C(N)N)C(=O)C2=NC3=CC=CC=C3S2)O |
Kanonische SMILES |
CC(=O)N1CC(CC1C(=O)NC(CCCN=C(N)N)C(=O)C2=NC3=CC=CC=C3S2)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
RWJ-56423; RWJ 56423; RWJ56423. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(6E)-6-[(2E)-2-(1H-quinolin-2-ylidene)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B542153.png)
![5H-Benzocyclohepten-5-ol, 7-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-6,7,8,9-tetrahydro-1-methyl-, hydrochloride, (5R,7R)-rel-(9CI)](/img/structure/B542633.png)
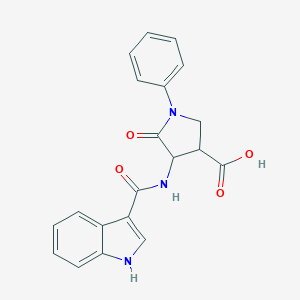
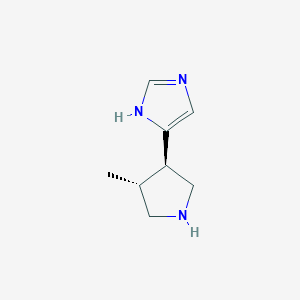
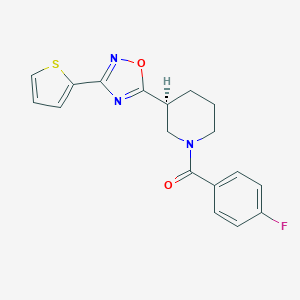
![2-Bromo-7-chloro-11-methyl-3-oxa-11-azatricyclo[6.4.1.04,13]trideca-1,4(13),5,7-tetraene](/img/structure/B543297.png)

![[4-Amino-6-(4-methylanilino)-1,3,5-triazin-2-yl]methyl 4-nitrobenzoate](/img/structure/B543435.png)
![2-[[4-(Dimethylamino)-6-[(2-sulfanylethylamino)methyl]-2-pyridyl]methylamino]ethanethiol](/img/structure/B543459.png)
![(3a'S,6a'R)-3'-(3,4-dihydroxybenzyl)-5'-[2-(3,4-dimethoxyphenyl)ethyl]-5-ethyl-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B543994.png)
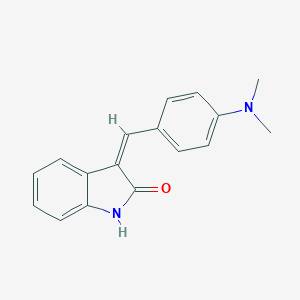
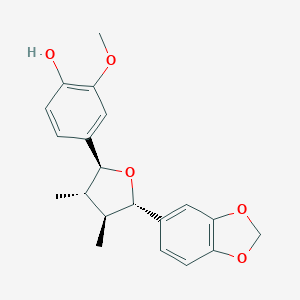
![(4-Chlorophenyl)[3-(4-chlorophenyl)-7-iodo-2,5-dioxo-1,2,3,5-tetrahydro-4H-1,4-benzodiazepin-4-YL]acetic acid](/img/structure/B544806.png)
